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Compound of Interest

Compound Name: Piperlotine D

Cat. No.: B118630 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure and

characterization of Piperlotine D, a naturally occurring amide alkaloid. The information

presented is intended for researchers, scientists, and professionals in the fields of medicinal

chemistry, natural product chemistry, and drug development.

Molecular Identity and Properties
Piperlotine D is identified by the IUPAC name (Z)-1-pyrrolidin-1-yl-3-(3,4,5-

trimethoxyphenyl)prop-2-en-1-one. Its fundamental properties are summarized in the table

below.[1]

Property Value

Molecular Formula C₁₆H₂₁NO₄

Molecular Weight 291.34 g/mol

CAS Number 958296-13-4

Appearance Yellowish oil
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The molecular structure of Piperlotine D was elucidated through a combination of

spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Spectroscopic Data Summary
The key spectroscopic data that confirm the structure of Piperlotine D are presented in the

following tables. This data was obtained from the first reported isolation and characterization of

Piperlotine D from the leaves of Piper lolot.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

No. of Protons Assignment

6.78 s 2H H-2', H-6'

6.51 d t, 12.5 1H H-3

5.89 d t, 12.5 1H H-2

3.86 s 9H 3',4',5'-OCH₃

3.58 t 6.5 2H H-2''

3.49 t 6.5 2H H-5''

1.95 m 2H H-3''

1.88 m 2H H-4''

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

165.7 C-1

143.2 C-3

138.3 C-4'

131.8 C-1'

119.5 C-2

105.8 C-2', C-6'

60.9 4'-OCH₃

56.1 3',5'-OCH₃

46.5 C-2''

45.8 C-5''

26.2 C-3''

24.4 C-4''

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique Key Data

EIMS (m/z) 291 [M]⁺, 221, 194, 179, 151, 70

HREIMS m/z 291.1470 (Calcd. for C₁₆H₂₁NO₄, 291.1471)

IR (KBr)
νₘₐₓ 1645, 1608, 1582, 1504, 1458, 1420, 1331,

1242, 1126, 1003 cm⁻¹

UV (MeOH) λₘₐₓ (log ε) 216 (4.25), 294 (4.08) nm

Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural

characterization of Piperlotine D.
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Isolation of Piperlotine D
The isolation of Piperlotine D was first reported from the leaves of Piper lolot. The general

workflow for its extraction and purification is as follows:

Figure 1: General workflow for the isolation of Piperlotine D.

Spectroscopic Analysis
The structural determination of the isolated compound was performed using a suite of

spectroscopic instruments:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 500 MHz

spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal

standard.

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution

EIMS (HREIMS) were performed to determine the molecular weight and elemental

composition.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method to

identify functional groups.

Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to observe

electronic transitions.

Structural Confirmation Logic
The elucidation of the molecular structure of Piperlotine D is based on the logical interpretation

of the combined spectroscopic data.
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Spectroscopic Data

Structural Interpretation

¹H NMR:
- Aromatic protons (δ 6.78)

- Olefinic protons (δ 6.51, 5.89)
- Methoxy protons (δ 3.86)

- Pyrrolidine protons (δ 3.58, 3.49, 1.95, 1.88)

3,4,5-Trimethoxyphenyl Group

Pyrrolidine Amide Moiety

Propenone Linker
(Z-configuration from J=12.5 Hz)

¹³C NMR:
- Carbonyl carbon (δ 165.7)

- Aromatic carbons
- Olefinic carbons
- Methoxy carbons

- Pyrrolidine carbons

MS:
- Molecular ion peak [M]⁺ at m/z 291

- HREIMS confirms C₁₆H₂₁NO₄

IR:
- Amide C=O stretch (~1645 cm⁻¹)

- C=C stretch (~1608 cm⁻¹)

Final Structure:
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Click to download full resolution via product page

Figure 2: Logical flow for the structural elucidation of Piperlotine D.

This in-depth guide provides the foundational knowledge for the identification and

characterization of Piperlotine D, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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